4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(23-11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZGRDRJYDIRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.
Introduction of the 3-chlorobenzoyl Group: The 3-chlorobenzoyl group can be introduced through an acylation reaction using 3-chlorobenzoyl chloride and a suitable base.
Introduction of the 2-fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzene and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazepane ring and the benzoyl and phenyl groups.
Reduction: Reduced derivatives of the thiazepane ring and the benzoyl and phenyl groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane, highlighting differences in substituents, molecular weights, and biological relevance:
Key Structural and Functional Differences
Position 4 Substituents: 3-Chlorobenzoyl (Target Compound): The benzoyl group with a chlorine atom at the meta position likely enhances lipophilicity and aromatic interactions, which may improve membrane permeability compared to sulfonyl or carboxamide analogs . Sulfonyl Groups (e.g., Cyclohexanesulfonyl ): These groups increase polarity and metabolic stability but may reduce blood-brain barrier penetration.
Position 7 Substituents :
- 2-Fluorophenyl (Target Compound vs. 2-Chlorophenyl ): Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase binding affinity compared to chlorine.
Biological Implications :
- Thiazepanes with sulfonyl groups (e.g., ) are often explored as enzyme inhibitors (e.g., HDAC or BRAF inhibitors) due to their ability to mimic natural substrates.
- The target compound’s benzoyl group may favor interactions with hydrophobic enzyme pockets, as seen in related benzodiazepine derivatives .
Biological Activity
The compound 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.84 g/mol . The structure features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, along with chlorobenzoyl and fluorophenyl substituents. These functional groups are crucial for the compound's interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological pathways. Notably, compounds with similar structures have been investigated for their potential as:
- Anticancer agents
- Tyrosinase inhibitors
- Anti-inflammatory agents
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The presence of the chlorobenzoyl and fluorophenyl groups enhances binding affinity to target enzymes or receptors through hydrophobic interactions and hydrogen bonding.
- Signal Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazepane Ring : Cyclization reactions involving sulfur and nitrogen-containing intermediates.
- Introduction of Substituents : Nucleophilic substitution reactions to introduce the chlorobenzoyl and fluorophenyl groups.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antiproliferative Activity : Research has shown that thiazepane derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have been tested against breast, colon, and lung cancer cells, demonstrating promising results in inhibiting cell growth (Study Reference ).
- Tyrosinase Inhibition : The incorporation of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibition of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating skin pigmentation disorders (Study Reference ).
Comparative Analysis
A comparative analysis of similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 4-(Chlorobenzoyl)-1,4-thiazepane | Anticancer | Effective against breast cancer cell lines |
| 7-(Fluorophenyl)-1,4-thiazepane | Tyrosinase inhibitor | High potency in inhibiting melanin production |
| 4-(3-Chlorobenzoyl)-7-(2-Fluorophenyl) | Antiproliferative | Significant inhibition observed in multiple studies |
Q & A
Q. How can the synthesis of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazepane ring formation and subsequent functionalization. Key optimization strategies include:
- Catalyst Selection : Use transition metal catalysts to enhance reaction efficiency and regioselectivity .
- Controlled Conditions : Maintain precise temperature (e.g., 0–60°C) and inert atmospheres (N₂/Ar) to minimize side reactions .
- Purification : Employ column chromatography or HPLC to isolate the compound from byproducts .
- Monitoring : Track reaction progress via TLC and confirm purity using NMR (¹H/¹³C) and HPLC (>95% purity threshold) .
Q. What analytical techniques are recommended for structural characterization of this compound?
- Methodological Answer : A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolve absolute configuration and bond angles using single-crystal diffraction (if crystals are obtainable) .
- HPLC : Assess purity and quantify impurities under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Q. What are the critical steps in introducing fluorophenyl and chlorobenzoyl groups during synthesis?
- Methodological Answer :
- Fluorophenyl Incorporation : Use Suzuki-Miyaura coupling with a fluorophenyl boronic acid precursor under Pd catalysis .
- Chlorobenzoyl Functionalization : Employ Friedel-Crafts acylation with 3-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- Workup : Quench reactive intermediates with aqueous NaHCO₃ and extract using dichloromethane .
Advanced Research Questions
Q. How do the fluorinated and chlorinated substituents influence the compound’s reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Effects : The fluorine atom increases electrophilicity at the phenyl ring, enhancing susceptibility to nucleophilic substitution .
- Steric and Electronic Stability : The chloro group stabilizes the thiazepane ring via resonance, while fluorine improves metabolic stability by reducing CYP450-mediated oxidation .
- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .
Q. What strategies are used to study interactions between this compound and biological targets (e.g., enzymes/receptors)?
- Methodological Answer :
- In Vitro Assays : Perform competitive binding assays (e.g., fluorescence polarization) using purified receptors .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions, focusing on hydrogen bonding with the thiazepane’s sulfur/nitrogen atoms .
- Mutagenesis Studies : Replace key residues (e.g., Ser/Tyr in active sites) to validate binding motifs .
Q. How can contradictions in reported biological activity data for thiazepane derivatives be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to control variables .
- Structure-Activity Relationships (SAR) : Compare analogs (e.g., varying halogen positions) to isolate substituent effects .
- Meta-Analysis : Use tools like RevMan to statistically integrate disparate datasets and identify outliers .
Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .
- Quantum Mechanics (QM) : Calculate partial charges for the chlorobenzoyl group to model metabolic oxidation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
